Cas no 81963-07-7 (8-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID)

8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is a quinoline derivative with a carboxylic acid functional group at the 3-position and a methyl substituent at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid quinoline scaffold and reactive carbonyl and carboxyl groups make it suitable for further functionalization, enabling the synthesis of biologically active molecules. The compound exhibits stability under standard conditions and demonstrates potential utility in medicinal chemistry, including applications as a building block for antimicrobial or anti-inflammatory agents. Its structural features allow for precise modifications to optimize physicochemical properties in drug design.
8-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID structure
81963-07-7 structure
Product name:8-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID
CAS No:81963-07-7
MF:C11H9NO3
MW:203.194062948227
CID:987278
PubChem ID:4619127

8-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 8-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID
    • AKOS000349759
    • SCHEMBL9264392
    • SR-01000103893
    • DTXSID40404967
    • SR-01000103893-1
    • 81963-07-7
    • 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
    • 8-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLICACID
    • CS-0361160
    • DB-360042
    • Inchi: InChI=1S/C11H9NO3/c1-6-3-2-4-7-5-8(11(14)15)10(13)12-9(6)7/h2-5H,1H3,(H,12,13)(H,14,15)
    • InChI Key: LPDAGTNGXYMBLZ-UHFFFAOYSA-N
    • SMILES: CC1=C2C(=CC=C1)C=C(C(=O)N2)C(=O)O

Computed Properties

  • Exact Mass: 203.058243149g/mol
  • Monoisotopic Mass: 203.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų
  • XLogP3: 2

8-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431830-1g
8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
81963-07-7 98%
1g
¥4777.00 2024-07-28

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